molecular formula C23H27FN4O2 B2973955 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 891091-89-7

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2973955
CAS No.: 891091-89-7
M. Wt: 410.493
InChI Key: MCNDWPFFTDUOIE-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a piperazine ring, and distinct phenyl groups with methyl and fluorine substitutions. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and piperazine intermediates. One common synthetic route includes:

    Formation of the Pyrrolidinone Intermediate: This step involves the cyclization of a suitable precursor, such as a γ-keto acid, under acidic or basic conditions to form the pyrrolidinone ring.

    Preparation of the Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, followed by functional group modifications to introduce the fluorophenyl group.

    Coupling of Intermediates: The final step involves coupling the pyrrolidinone and piperazine intermediates using a coupling reagent such as carbodiimide in the presence of a catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide: can be compared with similar compounds such as:

  • N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-chlorophenyl)piperazine-1-carboxamide
  • N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-bromophenyl)piperazine-1-carboxamide

These compounds share similar structural features but differ in the substituents on the phenyl rings, which can lead to variations in their chemical reactivity and biological activity. The presence of different halogens (fluorine, chlorine, bromine) can significantly influence the compound’s properties, making each unique in its own right.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-16-3-6-21(13-17(16)2)28-15-19(14-22(28)29)25-23(30)27-11-9-26(10-12-27)20-7-4-18(24)5-8-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNDWPFFTDUOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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